BenchChemオンラインストアへようこそ!

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid

Medicinal Chemistry Fragment-Based Screening ADME Prediction

1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 2172601‑53‑3, molecular formula C₈H₁₂O₄, MW 172.18 g·mol⁻¹) belongs to the cyclopropane‑carboxylic acid family and incorporates a tertiary‑alcohol‑bearing oxolane ring. This substitution pattern distinguishes it from non‑hydroxylated, ring‑isomeric, and spacer‑extended analogs that are often considered interchangeable building blocks.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 2172601-53-3
Cat. No. B6606381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
CAS2172601-53-3
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)C2(CCOC2)O
InChIInChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10)
InChIKeyLPTLSXNTWQLATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 2172601-53-3): A Hydroxylated Cyclopropane-Oxolane Building Block for Procurement Evaluation


1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 2172601‑53‑3, molecular formula C₈H₁₂O₄, MW 172.18 g·mol⁻¹) belongs to the cyclopropane‑carboxylic acid family and incorporates a tertiary‑alcohol‑bearing oxolane ring . This substitution pattern distinguishes it from non‑hydroxylated, ring‑isomeric, and spacer‑extended analogs that are often considered interchangeable building blocks. The compound is primarily deployed in medicinal‑chemistry synthesis and fragment‑based screening, where its dual hydrogen‑bond‑donor capacity and modulated lipophilicity affect molecular recognition, solubility, and metabolic profile [1].

Why 1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Oxolane-Cyclopropane Carboxylic Acids


Scientific and procurement evaluations that treat all oxolane‑cyclopropane‑carboxylic acids as functionally equivalent overlook the impact of a single hydroxyl group on key molecular properties. The tertiary alcohol at the oxolane 3‑position introduces a second hydrogen‑bond donor, raises topological polar surface area (TPSA), and lowers calculated logP relative to the most frequently sourced direct analog, 1‑(oxolan‑3‑yl)cyclopropane‑1‑carboxylic acid (CAS 1507735‑27‑4) . These differences govern solubility, permeability, and target‑engagement profiles in fragment‑based campaigns, making generic substitution a risk for hit‑to‑lead reproducibility [1].

Quantitative Differentiation of 1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid vs. Closest Analogs


Hydrogen‑Bond Donor Count and Drug‑Likeness

The target compound possesses two hydrogen‑bond donors (carboxylic acid OH and tertiary alcohol OH). The closest analog, 1‑(oxolan‑3‑yl)cyclopropane‑1‑carboxylic acid, lacks the hydroxyl group and presents only one H‑bond donor . In fragment‑based drug design, each additional donor can alter solubility by up to 10‑fold and reduce passive permeability, influencing both hit validation and lead optimization [1].

Medicinal Chemistry Fragment-Based Screening ADME Prediction

Computed Lipophilicity: Lower logP vs. Non‑Hydroxylated Analog

The predicted logP (XLogP3) of the target compound is approximately 0.2, derived from the structurally analogous 1‑(3‑hydroxyoxolan‑3‑yl)‑2‑methylcyclopropane‑1‑carboxylic acid [1]. In contrast, the non‑hydroxylated analog 1‑(oxolan‑3‑yl)cyclopropane‑1‑carboxylic acid has a reported LogP of 0.89 . This 0.7‑unit reduction in lipophilicity corresponds to an estimated 5‑fold difference in octanol‑water partition coefficient, which can significantly affect membrane passage and protein binding.

Physicochemical Profiling Lead Optimization Permeability Prediction

Topological Polar Surface Area and Bioavailability Radar

The target compound exhibits a topological polar surface area (TPSA) of approximately 66.8 Ų, as indicated by the methyl‑substituted congener (CAS 2171974‑57‑3) [1]. The non‑hydroxylated analog is predicted to have a TPSA near 46.5 Ų (ChemDraw calculation). Keeping TPSA below 140 Ų is desirable for oral bioavailability; however, within the fragment space, a moderate increase in TPSA often improves solubility while maintaining acceptable permeability [2].

Drug‑Likeness Bioavailability Prediction Fragment Screening Libraries

Structural Pre‑organization and Conformational Restriction

The cyclopropane ring locks the carboxylic acid in a defined orientation, while the tertiary alcohol imposes a tetrahedral geometry at the oxolane 3‑position, restricting ring puckering . Analogs such as 1‑((tetrahydrofuran‑3‑yl)methyl)cyclopropane‑1‑carboxylic acid (CAS 1528546‑28‑2) contain a flexible methylene spacer that introduces additional rotatable bonds (3 vs. 2 for the target compound) and reduces conformational pre‑organization . In fragment‑based screening, higher rigidity often translates to improved binding entropy and higher hit‑to‑lead success rates.

Conformational Analysis Scaffold Optimization Metabolic Stability

Synthetic Accessibility and Supply‑Chain Differentiation

The target compound is commercially offered by multiple vendors in 95 %+ purity . In contrast, the methyl‑substituted analog 1‑(3‑hydroxyoxolan‑3‑yl)‑2‑methylcyclopropane‑1‑carboxylic acid (CAS 2171974‑57‑3) carries a cost of $912 for 0.05 g (Enamine catalog), reflecting a more complex synthesis due to the additional chiral center and methylation step [1]. The simpler preparation of the target compound reduces procurement risk and supports larger‑scale hit validation.

Synthetic Feasibility Procurement Risk Building Block Availability

Application Scenarios Where 1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid Provides a Measurable Advantage


Fragment‑Based Screening for Hydroxy‑Acid Receptor Targets

The dual H‑bond donor architecture (carboxylic acid + tertiary alcohol) mimics the pharmacophore of hydroxy‑carboxylic acid receptors. The lower logP (≈ 0.2) relative to the non‑hydroxylated analog (logP 0.89) reduces aggregation in aqueous buffer at fragment screening concentrations (0.5–1 mM), increasing hit reliability .

Conformationally Locked Peptidomimetic Scaffolds

The rigid cyclopropane‑oxolane framework with only two rotatable bonds provides a pre‑organized carboxylic acid vector. This is advantageous over flexible methylene‑spacer analogs when designing peptidomimetics where the entropic cost of binding must be minimized .

Building Block for PROTAC Linker or E3 Ligase Ligand Optimization

The tertiary alcohol provides a synthetic handle for further derivatization (e.g., esterification or ether formation) without compromising the carboxylic acid attachment point. The commercial availability at lower cost than methyl‑substituted variants allows parallel synthesis of focused PROTAC libraries [1].

Polar Fragment Set Expansion in CNS Drug Discovery

With a TPSA near 67 Ų and a predicted logP of ∼0.2, the compound sits within the CNS‑favorable chemical space. It addresses the need for polar, low‑molecular‑weight building blocks that maintain blood‑brain barrier permeability potential in early‑stage CNS programs [2].

Quote Request

Request a Quote for 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.